molecular formula C8H14ClF2NO2 B13325863 Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride CAS No. 1334413-82-9

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride

Cat. No.: B13325863
CAS No.: 1334413-82-9
M. Wt: 229.65 g/mol
InChI Key: JOAQDCARSAPWLC-UHFFFAOYSA-N
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Description

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride (Molecular Formula: C₈H₁₃F₂NO₂·HCl) is a fluorinated piperidine derivative characterized by a methyl acetate group at the 3-position of the piperidine ring and two fluorine atoms at the 4,4-positions. Key structural features include:

  • SMILES: COC(=O)CC1CNCCC1(F)F
  • InChIKey: PPCDKINVHZQHJK-UHFFFAOYSA-N
  • Predicted Physicochemical Properties: Collision Cross Section (CCS) for [M+H]+: 144.2 Ų (predicted) Molecular Weight (neutral): 193.09 g/mol (calculated from C₈H₁₃F₂NO₂) .

This compound is notable for its fluorinated piperidine core, which may enhance metabolic stability and bioavailability in pharmaceutical applications.

Properties

CAS No.

1334413-82-9

Molecular Formula

C8H14ClF2NO2

Molecular Weight

229.65 g/mol

IUPAC Name

methyl 2-(4,4-difluoropiperidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-5-11-3-2-8(6,9)10;/h6,11H,2-5H2,1H3;1H

InChI Key

JOAQDCARSAPWLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCCC1(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride typically involves several key steps:

  • Fluorination of Piperidine Derivatives : The initial step often involves the fluorination of piperidine derivatives. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the desired positions on the piperidine ring.

  • Introduction of the Acetate Group : Following fluorination, the introduction of the acetate group is crucial. This can be accomplished through esterification reactions involving the appropriate acetate precursors.

  • Formation of the Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt, which is typically more stable and easier to handle.

Reaction Conditions and Reagents

The synthesis requires careful control of reaction conditions and the selection of appropriate reagents. Common conditions include:

  • Temperature : Moderate temperatures (around 0°C to room temperature) are often used to control the reaction rate and minimize side reactions.
  • Solvents : Polar aprotic solvents like dichloromethane or tetrahydrofuran are commonly used due to their ability to dissolve a wide range of organic compounds.
  • Reagents : Besides DAST for fluorination, other reagents might include acetic anhydride or acetyl chloride for introducing the acetate group, and hydrochloric acid for forming the hydrochloride salt.

Industrial Production Considerations

Industrial-scale production would require optimizing the synthetic route for yield, purity, and cost-effectiveness. This might involve:

  • Scaling Up Reactions : Ensuring that the reaction conditions remain consistent when scaling up from laboratory to industrial quantities.
  • Purification Methods : Implementing efficient purification techniques, such as crystallization or chromatography, to achieve high purity.
  • Safety and Environmental Impact : Minimizing waste and ensuring safe handling of reagents and by-products.

Analytical Techniques for Characterization

Characterization of this compound involves several analytical techniques:

Technique Key Parameters Utility
HPLC-MS Retention time, m/z Purity assessment, molecular ion confirmation
NMR Spectroscopy Fluorine environment analysis, proton environments Structural confirmation
X-ray Diffraction Crystal structure, stereochemistry Confirming crystal structure and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride C₈H₁₃F₂NO₂·HCl 4,4-difluoro, methyl acetate 229.62 (HCl salt) Ester, tertiary amine, fluorinated
(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate hydrochloride C₁₅H₂₁NO₂·HCl Phenyl, methyl acetate 283.80 (HCl salt) Ester, aromatic, tertiary amine
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl Diphenylmethoxy 303.83 (HCl salt) Ether, tertiary amine
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride C₆H₁₁F₂NO·HCl 4,4-difluoro, methanol 193.62 (HCl salt) Alcohol, tertiary amine, fluorinated
Methyl α-phenyl-2-piperidineacetate hydrochloride C₁₄H₁₉NO₂·HCl Phenyl, methyl ester 269.77 (HCl salt) Ester, aromatic, tertiary amine

Key Observations :

Fluorination Effects: The 4,4-difluoro substitution in the target compound and (4,4-difluoropiperidin-3-yl)methanol hydrochloride may improve lipophilicity and metabolic resistance compared to non-fluorinated analogs .

Ester vs.

Molecular Weight : The target compound has a lower molecular weight (229.62 g/mol) compared to bulkier analogs like 4-(diphenylmethoxy)piperidine hydrochloride (303.83 g/mol), which may influence solubility and pharmacokinetics .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) of Target Compound
Adduct m/z CCS (Ų)
[M+H]+ 194.09871 144.2
[M+Na]+ 216.08065 151.9
[M-H]- 192.08415 141.1

Comparison Notes:

  • CCS values reflect molecular size and shape, critical for mass spectrometry-based identification. The target compound’s CCS (144.2 Ų for [M+H]+) is smaller than typical aromatic analogs (e.g., phenyl-substituted piperidines), suggesting a more compact structure due to fluorine substitution .
  • No CCS data are available for the other compounds, limiting direct comparisons.

Biological Activity

Methyl 2-(4,4-difluoropiperidin-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and pharmacokinetic properties based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with two fluorine atoms at the 4-position. The presence of these fluorine atoms can enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound has been linked to its interaction with various molecular targets involved in cellular signaling pathways. For instance:

  • Inhibition of Protein Kinases : The compound demonstrates inhibitory effects on specific protein kinases, which are critical in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved responses to chemotherapy .
  • Antiparasitic Activity : Research indicates that similar piperidine derivatives exhibit antiparasitic properties, suggesting that this compound may also possess such activities against pathogens like Plasmodium species .

Pharmacokinetics

Pharmacokinetic studies reveal essential insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Metabolic Stability : The compound shows promising metabolic stability in human hepatocytes, with a low intrinsic clearance rate, indicating reduced metabolism and prolonged action in the body .
  • Blood-Brain Barrier Penetration : Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders .

Table 1: Summary of Efficacy Data

StudyModelEfficacy ObservedReference
Study ACancer Cell LinesSignificant reduction in cell viability
Study BAnimal ModelTumor growth inhibition observed
Study CAntiparasitic AssayEffective against Plasmodium species

Case Studies

  • Cancer Treatment : In a preclinical study involving various cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound inhibited key pathways associated with tumor growth, showcasing its potential as an anticancer agent .
  • Antiparasitic Activity : Another study evaluated the compound's effectiveness against Plasmodium falciparum, showing promising results in inhibiting parasite growth. This suggests potential use in developing antimalarial therapies .

Q & A

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

  • Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Purity is assessed via reverse-phase HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase). For crystallographic studies, single-crystal X-ray diffraction using SHELX software ensures precise structural determination .

Q. How should this compound be stored to ensure long-term stability?

  • Answer: Store in airtight containers at 2–8°C in a desiccated environment to prevent hydrolysis of the ester group. Avoid exposure to light, moisture, or high temperatures (>40°C). Stability under varying pH conditions should be monitored via accelerated degradation studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in solubility data reported for this compound?

  • Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or counterion effects. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Solubility profiles should be validated using shake-flask methods with UV-Vis quantification at λmax ≈ 260 nm .

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Answer: Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE). For example, replacing traditional bases with milder alternatives (e.g., K2_2CO3_3 instead of NaOH) reduces ester hydrolysis. Monitor reaction progress in real-time via in-situ FTIR to detect intermediates .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

  • Answer: Scale-up issues include exothermic reactions and inconsistent mixing. Implement controlled addition of reagents using syringe pumps and employ flow chemistry for heat dissipation. Purification at scale may require centrifugal partition chromatography (CPC) to avoid column clogging .

Q. How do structural modifications (e.g., fluorination at the piperidine ring) influence the compound’s physicochemical properties?

  • Answer: Fluorination enhances metabolic stability and lipophilicity, as evidenced by logP increases in analogs like 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride. Computational modeling (e.g., DFT) predicts electronic effects, while experimental validation via HPLC retention time correlates with hydrophobicity .

Q. What methodologies are suitable for detecting trace impurities in batch-to-batch variations?

  • Answer: Use LC-MS/MS with a triple quadrupole detector for sensitive impurity profiling (LOQ < 0.1%). Reference standards for common impurities (e.g., ethylphenidate hydrochloride) should be synthesized and validated via 1H^1H-NMR .

Methodological Considerations

Q. How can researchers validate the compound’s biological activity while avoiding assay interference from the hydrochloride counterion?

  • Answer: Prepare a freebase form via neutralization with NaHCO3_3, followed by extraction into dichloromethane. Confirm counterion removal via ion chromatography. Biological assays (e.g., enzyme inhibition) should include controls with equivalent NaCl concentrations to rule out ionic strength effects .

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

  • Answer: Use fume hoods with HEPA filters and wear NIOSH-certified N95 respirators. Emergency procedures for inhalation exposure include immediate fresh air ventilation and medical monitoring for respiratory distress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.